![molecular formula C9H8BrN3 B1440927 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile CAS No. 1263211-32-0](/img/structure/B1440927.png)
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile
Overview
Description
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile is a heterocyclic compound with significant importance in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile typically involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by a thermal cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, which react readily with 1,5-naphthyridines to form N-alkylsubstituted derivatives through quaternary salts intermediates . Base-induced hydrogen halide elimination is a typical condition for these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylsubstituted 1,5-naphthyridines are common products when alkyl halides are used as reagents .
Scientific Research Applications
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile include other naphthyridine derivatives, such as:
- 1,6-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Naphthyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of a bromine atom, which can significantly influence its reactivity and biological activity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-4-6(5-11)13-8-2-1-3-12-9(7)8/h4,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZRZAKBOVDDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CC(=C2NC1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


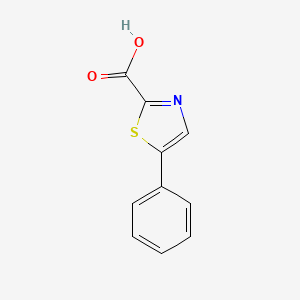
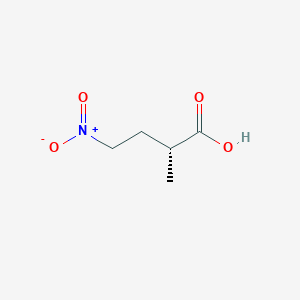
![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)

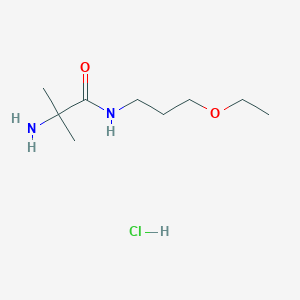

![N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1440857.png)
![(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1440858.png)


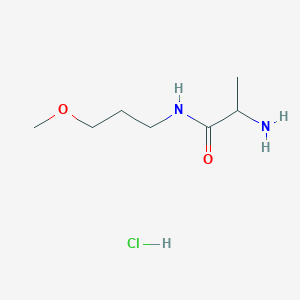
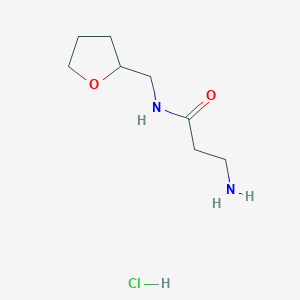
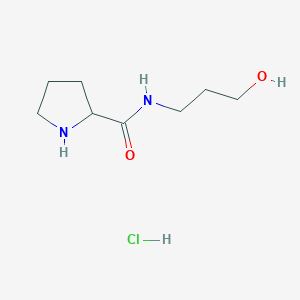
![3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B1440866.png)
